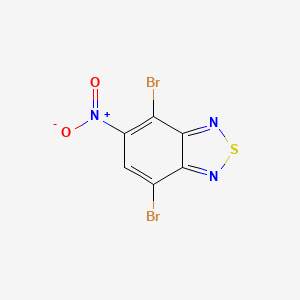

![molecular formula C13H11ClINO B2802002 1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide CAS No. 105688-33-3](/img/structure/B2802002.png)

1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

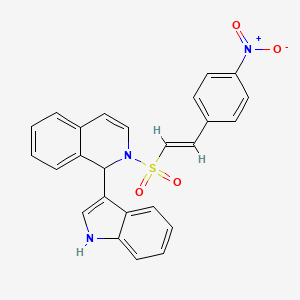

“1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide” is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

Molecular Structure Analysis

The molecular structure of “1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide” is represented by the linear formula C13H11ClINO .Chemical Reactions Analysis

Pyridinium salts are known for their reactivity and have been used in various applications such as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors . The specific chemical reactions involving “1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide” are not detailed in the retrieved papers.Applications De Recherche Scientifique

Environmental Fate and Transformation

Chlorophenyl compounds, such as DDT and its metabolites, have been extensively studied for their environmental impact, including their transformation and persistence in various compartments. The isomeric composition of organic pollutants like DDT is significantly influenced by environmental processes such as biotransformation, indicating the importance of understanding the environmental fate of chlorophenyl derivatives (Ricking & Schwarzbauer, 2012).

Toxicology and Health Impact

Research on chlorine dioxide's impact on thyroid function highlights the interaction between chlorine-based disinfectants and iodide metabolism, which could be relevant when considering the iodide component of the queried compound. This study shows how oxidizing agents like chlorine dioxide can affect the chemical form of bioavailable iodide, potentially leading to alterations in thyroid hormone levels (Bercz et al., 1986).

Catalysis and Material Science

The review on polytypism in lead iodide highlights the structural diversity and potential applications of iodide-containing materials in scientific research, including optoelectronics and photonics. Such studies underscore the versatility of iodide-based compounds in developing materials with unique electronic and optical properties (Beckmann, 2010).

Organochlorine Compounds and Organic Iodides

The formation and decomposition of organic iodides in nuclear power plant containments during severe accidents are crucial for understanding the environmental release and impact of such compounds. This research emphasizes the importance of studying organic iodides, including those with chlorophenyl groups, for environmental safety and radiotoxicity assessment (Bosland & Colombani, 2020).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-2-pyridin-1-ium-1-ylethanone;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClNO.HI/c14-12-6-4-11(5-7-12)13(16)10-15-8-2-1-3-9-15;/h1-9H,10H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBSFUJSYPCJCT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)Cl.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2801920.png)

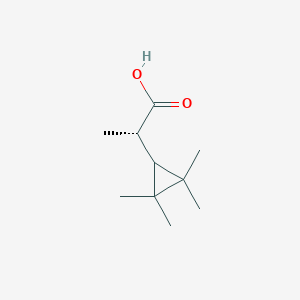

![2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid](/img/structure/B2801921.png)

![2-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2801925.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2801927.png)

![3-(2-chlorophenyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2801929.png)

![5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2801930.png)

![[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-morpholin-4-ylmethanone](/img/structure/B2801931.png)

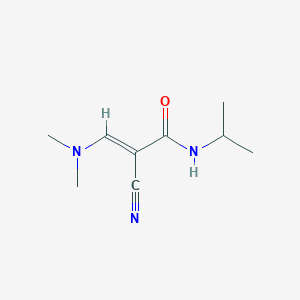

![2-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2801934.png)

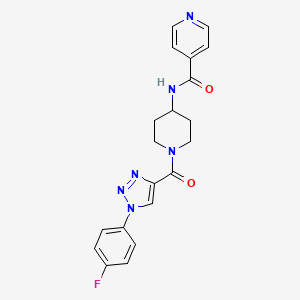

![ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2801940.png)